Phenol, 4-((2S)-2-aminopropyl)-2-methoxy- Phenol, 4-((2S)-2-aminopropyl)-2-methoxy-
Brand Name: Vulcanchem
CAS No.: 150200-03-6
VCID: VC17080744
InChI: InChI=1S/C10H15NO2/c1-7(11)5-8-3-4-9(12)10(6-8)13-2/h3-4,6-7,12H,5,11H2,1-2H3/t7-/m0/s1
SMILES:
Molecular Formula: C10H15NO2
Molecular Weight: 181.23 g/mol

Phenol, 4-((2S)-2-aminopropyl)-2-methoxy-

CAS No.: 150200-03-6

Cat. No.: VC17080744

Molecular Formula: C10H15NO2

Molecular Weight: 181.23 g/mol

* For research use only. Not for human or veterinary use.

Phenol, 4-((2S)-2-aminopropyl)-2-methoxy- - 150200-03-6

Specification

CAS No. 150200-03-6
Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
IUPAC Name 4-[(2S)-2-aminopropyl]-2-methoxyphenol
Standard InChI InChI=1S/C10H15NO2/c1-7(11)5-8-3-4-9(12)10(6-8)13-2/h3-4,6-7,12H,5,11H2,1-2H3/t7-/m0/s1
Standard InChI Key GPBOYXOSSQEJBH-ZETCQYMHSA-N
Isomeric SMILES C[C@@H](CC1=CC(=C(C=C1)O)OC)N
Canonical SMILES CC(CC1=CC(=C(C=C1)O)OC)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Phenol, 4-((2S)-2-aminopropyl)-2-methoxy-, features a phenol ring substituted with a methoxy group at the 2-position and a (2S)-2-aminopropyl chain at the 4-position (Figure 1). The stereochemistry of the aminopropyl side chain is critical, as enantiomeric forms often exhibit divergent biological activities. The compound’s IUPAC name is 4-[(2S)-2-aminopropyl]-2-methoxyphenol, and its CAS registry number is 150200-03-6.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC10H15NO2\text{C}_{10}\text{H}_{15}\text{NO}_{2}
Molecular Weight181.23 g/mol
CAS Number150200-03-6
IUPAC Name4-[(2S)-2-aminopropyl]-2-methoxyphenol
Stereochemistry(2S)-configuration

The methoxy group enhances lipid solubility, potentially influencing blood-brain barrier permeability, while the phenolic hydroxyl group contributes to hydrogen-bonding interactions.

Synthesis and Manufacturing

Industrial-Scale Production

Industrial synthesis may leverage continuous-flow reactors to optimize yield and purity. Advanced catalytic systems, such as palladium-based catalysts for nitro group reductions, could streamline large-scale production.

Biological Activities and Mechanisms

Neurotransmitter Receptor Interactions

The compound’s structural similarity to catecholamines suggests activity at serotonin and norepinephrine transporters. In vitro studies of analogs show affinity for these receptors, potentially modulating mood and cognition . For instance, benzopyran derivatives with aminopropyl side chains exhibit IC50_{50} values in the micromolar range against triple-negative breast cancer cells, hinting at broader neuropharmacological applications .

Antioxidant Properties

The phenolic hydroxyl group enables scavenging of reactive oxygen species (ROS), a property shared with natural antioxidants like those isolated from Bruguiera gymnorrhiza. Mechanistically, this involves hydrogen atom transfer to neutralize free radicals, coupled with activation of the Nrf2 pathway to upregulate endogenous antioxidant defenses.

Table 2: Comparative Antioxidant Activities

CompoundROS Scavenging EfficacyNrf2 Activation
Phenol, 4-((2S)-2-aminopropyl)-2-methoxy-HighModerate
4-[(2R)-2-aminopropyl]phenolModerateHigh
4-(Benzylaminomethyl)-2-methoxyphenolLowLow

Structural Analogs and Structure-Activity Relationships

Stereochemical Influences

The (2S)-configuration confers distinct biological properties compared to its (2R)-stereoisomer. For example, 4-[(2R)-2-aminopropyl]phenol demonstrates superior Nrf2 activation but lower receptor affinity, underscoring the role of chirality in target engagement.

Substituent Effects

  • Methoxy Group: Enhances lipophilicity and metabolic stability.

  • Aminopropyl Chain: Critical for receptor binding; tertiary amines exhibit higher cytotoxicity than quaternary salts due to improved membrane permeability .

Future Directions

Stereochemical Optimization

Further studies should explore enantiomer-specific effects to refine therapeutic indices. Computational modeling could predict optimal configurations for target engagement.

Clinical Translation

Phase I trials are warranted to assess pharmacokinetics and safety. Formulation strategies, such as prodrugs to enhance bioavailability, may address solubility challenges .

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